Compound Description: This compound is a novel thiosemicarbazone derivative. It serves as a ligand for the synthesis of various metal complexes, including those with Copper(II), Cobalt(II), Nickel(II), and Zinc(II). The metal complexes of DEHC-H exhibit diverse geometries, including square planar, square pyramidal, and octahedral, depending on the metal salt used (chloride or acetate) and the metal-to-ligand ratio. []
Relevance: DEHC-H is structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide as both compounds share a 3,4-dichlorobenzamide core. They differ in the substituent attached to the amide nitrogen. While DEHC-H features a thiosemicarbazone moiety derived from 2-acetylpyridine, the target compound contains a 1-(pyridin-2-yl)pyrrolidin-3-yl group. The presence of a pyridine ring linked to the amide nitrogen via a linker is a common structural feature. [] (https://www.semanticscholar.org/paper/75b6b86c30f996d9a3a62c93f18d7d726629be47)
Compound Description: AH-7921 is a synthetic opioid that has emerged as a new psychoactive substance (NPS) associated with severe adverse effects. Its effects have been compared to those of other opioids, including euphoria, mood lift, nausea, and respiratory depression. It has been placed in Schedule I of the 1961 Single Convention due to its potential for abuse. []
Relevance: AH-7921 is a structural isomer of 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700). It is structurally similar to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide through the presence of the 3,4-dichlorobenzamide core. The target compound replaces the dimethylaminocyclohexylmethyl side chain of AH-7921 with a 1-(pyridin-2-yl)pyrrolidin-3-yl group, illustrating different strategies for incorporating nitrogen-containing heterocycles within the structure. [] (https://www.semanticscholar.org/paper/482201e74ff58aa5ea26b4060a95ba44c7ed81aa)
Compound Description: U-47700 is a synthetic opioid that emerged as a new psychoactive substance (NPS). It exhibits analgesic properties and morphine-like behavioral features in mice, surpassing the potency of morphine itself. U-47700 displays selectivity for the μ-opioid receptor over the κ-opioid receptor. []
Relevance: U-47700 is structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide through the common 3,4-dichlorobenzamide core. Both compounds differ in the substituent attached to the amide nitrogen. U-47700 features a dimethylaminocyclohexylmethyl group, while the target compound contains a 1-(pyridin-2-yl)pyrrolidin-3-yl group. The comparison highlights the influence of different cyclic amine substituents on the pharmacological properties. [] (https://www.semanticscholar.org/paper/482201e74ff58aa5ea26b4060a95ba44c7ed81aa)
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The molecule displays specific planarity features within the pyrazolo[3,4-b]pyridine system and participates in intermolecular hydrogen bonding. []
Relevance: This compound, although lacking the 3,4-dichloro substitution on the benzamide ring, exhibits structural similarity to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide due to the shared benzamide motif and the presence of a nitrogen-containing heterocycle linked to the amide nitrogen. Both compounds contain a six-membered nitrogen heterocycle with a carbonyl group at the ortho position to the amide linkage. This highlights the prevalence of this type of structural motif in various biologically active compounds. [] (https://www.semanticscholar.org/paper/b0e6aaf442ac8b9db2ac4565cf43fde85f4dc40d)
Compound Description: This compound is a zinc(II) complex formed with the 3-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamide ligand. The complex adopts a tetrahedral geometry around the zinc(II) center. []
Relevance: Similar to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, this complex features a pyridin-2-yl group linked to a pyrazole ring. Both compounds highlight the use of these heterocycles in building blocks for coordination complexes and biologically active compounds. [] (https://www.semanticscholar.org/paper/214f02636126f9a2068be9d3d2e40934955b78c6)
Compound Description: These compounds are a series of heterocyclic derivatives incorporating triazolothiadiazole and benzamide moieties, along with pyridin-4-yl and pyrimidin-2-yl substituents. They have been synthesized and evaluated for their antibacterial and antifungal activities. []
Relevance: Despite the absence of chlorine substitution on the benzamide ring, these compounds are structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide due to the presence of a benzamide core connected to a complex heterocyclic system. This illustrates the exploration of diverse heterocyclic combinations in drug discovery efforts. [] (https://www.semanticscholar.org/paper/09355e2e2328d595cf669d02b96f483f6099ea85)
Compound Description: F1 is a 3,4-dichlorobenzoylhydrazinedithiocarbazic acid methyl monoester. It has been investigated for its potential tuberculostatic activity. []
Relevance: F1 is structurally similar to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide due to the shared 3,4-dichlorobenzamide motif. The comparison highlights the variations in the functional groups attached to the amide nitrogen, with F1 containing a methylhydrazinecarbodithioate group, highlighting the exploration of diverse functionality in drug discovery. [] (https://www.semanticscholar.org/paper/c91264f5ec57d6cbcbde4714bfe02a18ced4bc4b)
Compound Description: F2 is a 3,4-dichlorobenzoylhydrazinedithiocarbazic acid butyl monoester. It has been investigated for its potential tuberculostatic activity. []
Relevance: F2 is structurally similar to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide due to the shared 3,4-dichlorobenzamide motif. The comparison highlights the variations in the functional groups attached to the amide nitrogen, with F2 containing a butylhydrazinecarbodithioate group, highlighting the exploration of diverse functionality in drug discovery. [] (https://www.semanticscholar.org/paper/c91264f5ec57d6cbcbde4714bfe02a18ced4bc4b)
Compound Description: F3 is a 3,4-dichlorobenzamide derivative containing a 1,3-thiazinane ring with a sulfanylidene substituent. It has been investigated for its potential tuberculostatic activity. []
Relevance: F3 is structurally similar to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide due to the shared 3,4-dichlorobenzamide motif. The comparison highlights the variations in the cyclic amine substituents attached to the amide nitrogen, with F3 containing a 1,3-thiazinane ring instead of the pyrrolidine ring in the target compound. [] (https://www.semanticscholar.org/paper/c91264f5ec57d6cbcbde4714bfe02a18ced4bc4b)
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. It contains a tert-butyl group which is subject to metabolic oxidation. []
Relevance: Although structurally distinct from 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, BI 894416 shares a common interest in incorporating tert-butyl groups within drug molecules. This emphasizes the importance of understanding the metabolic fate of such groups in drug design. [] (https://www.semanticscholar.org/paper/fbf4e89741ce4b8bb3d9aa74013ac703023398f6)
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 is another potent and selective spleen tyrosine kinase (SYK) inhibitor, structurally similar to BI 894416. It also contains a tert-butyl group prone to metabolic oxidation. []
Relevance: Similar to BI 894416, the presence of the tert-butyl group in BI 1342561 draws a parallel to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, highlighting the challenges and strategies in incorporating such groups into drug molecules while managing their metabolic liabilities. [] (https://www.semanticscholar.org/paper/fbf4e89741ce4b8bb3d9aa74013ac703023398f6)
Relevance: JTE-013 is indirectly related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide by highlighting the concept of modifying a lead compound to improve its pharmacological properties, such as stability. Both compounds represent attempts to design molecules with specific biological activities by incorporating specific chemical moieties. [, ] (https://www.semanticscholar.org/paper/f07a992b3d7afd231e94d0beef98e1d4baafdae8, https://www.semanticscholar.org/paper/5ad4ec7a2fdf7c5d802bf380bb3c627728d27cee)
Compound Description: AB1 is a derivative of JTE-013 designed to have improved S1P2 antagonism and enhanced stability in vivo. It has shown promising antitumor activity in neuroblastoma. []
Relevance: AB1 is indirectly related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide by exemplifying the process of optimizing a lead compound through structural modifications. Both compounds highlight the importance of carefully selecting and modifying chemical moieties to achieve desired biological properties. [] (https://www.semanticscholar.org/paper/f07a992b3d7afd231e94d0beef98e1d4baafdae8)
Compound Description: LY2444296 is a relatively short-acting κ-opioid receptor antagonist. It can effectively prevent grooming deficits caused by the κ-agonist salvinorin A, suggesting potential anti-anhedonia effects. []
Relevance: LY2444296 demonstrates the use of substituted benzamides in the development of κ-opioid receptor antagonists, offering a point of comparison with 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, another benzamide derivative targeting a specific receptor system. [] (https://www.semanticscholar.org/paper/fc99597b1ed55b180079d4c46e1c79ce49ef2d69)
Compound Description: LY2795050 is another relatively short-acting κ-opioid receptor antagonist, similar in action and structure to LY2444296. []
Relevance: LY2795050, like LY2444296, exemplifies the use of substituted benzamides in designing κ-opioid receptor antagonists, providing a structural analogy to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. The shared benzamide core and variations in substituents emphasize the exploration of various chemical features for achieving receptor selectivity and desired pharmacological profiles. [] (https://www.semanticscholar.org/paper/fc99597b1ed55b180079d4c46e1c79ce49ef2d69)
Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist and inverse agonist at the chemokine receptor CXCR3. It displays high affinity for both human and primate CXCR3 receptors. []
Relevance: While structurally distinct from 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, VUF10472/NBI-74330 highlights the exploration of different heterocyclic scaffolds, specifically pyrido[2,3-d]pyrimidin-4-ones, for targeting specific receptors and modulating inflammatory processes. [] (https://www.semanticscholar.org/paper/5304a278d5cfa8ed5245044f7a0206e77bd03758)
Compound Description: VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative, similar in structure and function to VUF10472/NBI-74330, acting as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []
Relevance: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 showcases the use of pyrido[2,3-d]pyrimidin-4-one scaffolds for developing CXCR3 antagonists, offering a point of comparison with 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide in terms of exploring diverse heterocyclic systems for drug discovery. [] (https://www.semanticscholar.org/paper/5304a278d5cfa8ed5245044f7a0206e77bd03758)
Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that also exhibits noncompetitive antagonism and inverse agonism at the CXCR3 receptor. []
Relevance: VUF5834 expands the range of heterocyclic scaffolds explored for CXCR3 antagonism, using a quinazolin-4-one core instead of the pyrido[2,3-d]pyrimidin-4-one present in VUF10472/NBI-74330 and VUF10085/AMG-487. This highlights the diverse structural motifs that can target the same receptor, providing a broader context for understanding the structure-activity relationships of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide and its potential interactions with biological targets. [] (https://www.semanticscholar.org/paper/5304a278d5cfa8ed5245044f7a0206e77bd03758)
Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []
Relevance: VUF10132 underscores the variety of chemical structures capable of targeting the CXCR3 receptor, utilizing an imidazolium core instead of the heterocyclic systems found in the other CXCR3 antagonists discussed. This further emphasizes the breadth of structural possibilities in drug discovery, providing insights for exploring different chemical motifs in relation to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. [] (https://www.semanticscholar.org/paper/5304a278d5cfa8ed5245044f7a0206e77bd03758)
Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the CXCR3 receptor. []
Relevance: TAK-779 introduces yet another distinct structural class of CXCR3 antagonists, employing a quaternary ammonium anilide core. This diversity in chemical structures targeting the same receptor provides a broad comparative framework for evaluating the structural features of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. [] (https://www.semanticscholar.org/paper/5304a278d5cfa8ed5245044f7a0206e77bd03758)
Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that can bind to sGC in the absence of the native haem group and protect it from degradation. []
Relevance: BAY 58-2667 indirectly relates to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide by highlighting the concept of designing compounds that can bind to and modulate the activity of specific enzymes. [] (https://www.semanticscholar.org/paper/6540f24ac000cd5cc1949501d283c7b1b07aecb4)
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: HMR 1766 is a haem-independent sGC activator. []
Relevance: HMR 1766, like BAY 58-2667, highlights the possibility of developing molecules that can modulate enzyme activity, offering a point of comparison with 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide in terms of exploring potential mechanisms of action and biological targets. [] (https://www.semanticscholar.org/paper/6540f24ac000cd5cc1949501d283c7b1b07aecb4)
Zn-protoporphyrin IX (Zn-PPIX)
Compound Description: Zn-PPIX is a haem-mimetic compound. []
Relevance: Zn-PPIX, like BAY 58-2667 and HMR 1766, underscores the concept of designing compounds that can mimic the function of natural cofactors or prosthetic groups, providing a broader context for understanding potential strategies for modulating enzyme activity, which could be relevant to the development of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. [] (https://www.semanticscholar.org/paper/6540f24ac000cd5cc1949501d283c7b1b07aecb4)
Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator. []
Relevance: BAY 41-2272 expands the range of compounds that can interact with sGC, illustrating the diversity of approaches for modulating enzyme activity, offering a point of comparison with 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide and its potential biological targets. [] (https://www.semanticscholar.org/paper/6540f24ac000cd5cc1949501d283c7b1b07aecb4)
Compound Description: ICA-027243 is an N-pyridyl benzamide derivative that acts as a KCNQ2/Q3 potassium channel opener. It showed activity in animal models of epilepsy and pain, but further development was halted due to toxicities. []
Relevance: ICA-027243 is structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, as both share the core structure of a substituted benzamide with a pyridine ring linked to the amide nitrogen. Although ICA-027243 features difluoro substitution instead of dichloro substitution, the comparison emphasizes the importance of the benzamide core and the pyridyl substituent in determining biological activity. [] (https://www.semanticscholar.org/paper/3f7967de3f6afaffa057a9a994bcf16704731789)
Compound Description: ICA-069673 is a pyrimidine analog of ICA-027243, also developed as a KCNQ2/Q3 potassium channel opener. It advanced into a phase 1 clinical study. []
Relevance: ICA-069673, like ICA-027243, illustrates the use of substituted benzamides with nitrogen-containing heterocycles as KCNQ2/Q3 channel openers. The similarity to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide lies in the presence of the benzamide core and the heterocyclic substituent, although the specific heterocycles and substitutions differ. [] (https://www.semanticscholar.org/paper/3f7967de3f6afaffa057a9a994bcf167044f7a0206e77bd03758)
Compound Description: TY-52156 is a novel sphingosine-1-phosphate receptor 3 (S1P3) antagonist. It has shown efficacy in inhibiting S1P-induced vasoconstriction in both in vitro and in vivo models. []
Relevance: TY-52156 demonstrates the exploration of different chemical classes for targeting the S1P receptor family. It offers a point of comparison with compounds like JTE-013 and AB1, which target the S1P2 receptor, and highlights the challenges and opportunities in developing selective antagonists for specific S1P receptor subtypes. This information may be helpful in understanding the potential interactions of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide with specific biological targets. [] (https://www.semanticscholar.org/paper/5ad4ec7a2fdf7c5d802bf380bb3c627728d27cee)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.